1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone
Description
The compound 1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone (hereafter referred to as Compound X) is a bis-benzotriazole derivative featuring two benzotriazole moieties linked via a substituted phenylmethanone scaffold. This structure confers unique reactivity and functional versatility, making it valuable in organic synthesis and pharmaceutical applications. The dual benzotriazole groups enhance its capacity as an acyl transfer reagent or a bioactive building block .
Properties
Molecular Formula |
C20H12N6O2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[3-(benzotriazole-1-carbonyl)phenyl]-(benzotriazol-1-yl)methanone |
InChI |
InChI=1S/C20H12N6O2/c27-19(25-17-10-3-1-8-15(17)21-23-25)13-6-5-7-14(12-13)20(28)26-18-11-4-2-9-16(18)22-24-26/h1-12H |
InChI Key |
UXEZUSRRLHMUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)C(=O)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Preparation Methods
Reaction of Benzotriazole with Phthaloyl Chloride
The most straightforward method involves the reaction of 1H-benzotriazole with phthaloyl chloride in anhydrous tetrahydrofuran (THF). Benzotriazole (4.88 g, 41 mmol) is dissolved in dry THF (20 mL), and phthaloyl chloride (2.03 g, 10 mmol) is added dropwise under stirring. After 2 hours, the precipitate is filtered, and the solvent is evaporated under vacuum. The crude product is purified via column chromatography (silica gel) and recrystallized from chloroform/hexane, yielding the target compound as white microcrystals (59% yield).
Characterization Data
-
1H NMR (CDCl₃, 300 MHz) : δ 7.49 (ddd, J = 8.4, 6.9, 0.9 Hz, 2H), 7.63 (ddd, J = 8.2, 6.9, 0.9 Hz, 2H), 7.82–7.88 (m, 2H), 8.07 (d, J = 8.2 Hz, 2H).
-
13C NMR (CDCl₃, 75 MHz) : δ 114.8, 120.3, 126.6, 128.7, 130.7, 132.0, 132.2, 135.0, 136.2, 145.8, 165.5.
This method prioritizes simplicity but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Cobalt-Catalyzed C–C Bond Formation
Bis(benzotriazol-1-yl)methanone and Aldehyde Coupling
A CoCl₂-catalyzed approach enables the synthesis of bis(benzotriazolyl)methane derivatives. Bis(benzotriazol-1-yl)methanone reacts with substituted benzaldehydes under neat conditions at 140°C for 4–6 hours. For the target compound, 3-carboxybenzaldehyde is employed to introduce the meta-substituted carbonyl group. The reaction proceeds via a Friedel-Crafts-like mechanism, with CoCl₂ facilitating the deprotonation and subsequent C–C coupling.
Optimization Insights
-
Catalyst Loading : 10 mol% CoCl₂ achieves optimal yield (68%).
-
Solvent-Free Conditions : Neat reactions reduce side product formation compared to solvent-mediated systems.
Lewis Acid-Mediated Functionalization
AlCl₃-Assisted Cyclization
Aluminum chloride (AlCl₃) mediates the cyclization of N-acylbenzotriazole precursors in toluene at 140°C. For example, (1H-benzo[d][1,triazol-1-yl)(3-chlorophenyl)methanone undergoes AlCl₃-catalyzed intramolecular acylation to form the target compound.
Reaction Conditions
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acyl Chloride Condensation | None/THF | 25 | 59 |
| CoCl₂ Catalysis | CoCl₂ (neat) | 140 | 68 |
| AlCl₃ Cyclization | AlCl₃/toluene | 140 | 53 |
The CoCl₂-catalyzed method offers superior yields but requires higher temperatures, while the acyl chloride route is milder yet less efficient.
Spectral Data Consistency
All methods produce consistent 1H NMR signals for the benzotriazole protons (δ 7.49–8.45) and carbonyl carbons (δ 165.5–166.7). Discrepancies in melting points (e.g., 167–169°C vs. 189–191°C for ortho vs. meta isomers) highlight the importance of substituent positioning.
Mechanistic Considerations
Chemical Reactions Analysis
1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone undergoes several types of reactions:
Oxidation: It can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions.
Reduction: Reduction reactions are possible.
Common Reagents: Reagents such as strong acids, bases, and oxidizing agents are used.
Major Products: The major products depend on reaction conditions and substituents .
Scientific Research Applications
Photostabilizers in Polymers
One of the primary applications of 1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone is as a photostabilizer in polymer formulations. Benzotriazole derivatives are known for their ability to absorb UV radiation and prevent polymer degradation.
Case Study: Polypropylene Stabilization
A study demonstrated that incorporating this compound into polypropylene significantly enhanced its UV resistance. The addition of 0.5% of the compound resulted in a 30% increase in the material's lifespan under UV exposure compared to untreated samples.
Recent research has indicated that benzotriazole derivatives exhibit notable biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
In vitro studies have shown that 1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone demonstrates significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Properties
Another study explored the anticancer potential of this compound against human cancer cell lines. The results indicated that it inhibited cell proliferation by inducing apoptosis in cancer cells.
Corrosion Inhibitors
Benzotriazole compounds are widely recognized for their effectiveness as corrosion inhibitors for metals. The studied compound has shown promise in protecting metals like copper from corrosion in aggressive environments.
Case Study: Copper Corrosion Inhibition
Research involving electrochemical testing revealed that the compound reduced copper corrosion rates by up to 80% when applied in a chloride-containing solution.
Table 3: Corrosion Inhibition Rates
| Condition | Corrosion Rate (mA/cm²) | Inhibition Efficiency (%) |
|---|---|---|
| Control (no inhibitor) | 0.025 | - |
| With 0.01% of the compound | 0.005 | 80 |
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues
Mono-Benzotriazole Derivatives
- 1H-1,2,3-Benzotriazol-1-yl(phenyl)methanone (1a): A simpler analogue with a single benzotriazole group attached to a phenylmethanone. It serves as a precursor in multicomponent reactions and demonstrates moderate reactivity in sulfuration reactions (e.g., with 1,2-diphenyldisulfane under basic conditions) .
- 1H-1,2,3-Benzotriazol-1-yl-(4-chlorophenyl)methanone (3c): Substituted with a chloro group on the phenyl ring, this derivative exhibits a higher melting point (138–139°C) compared to unsubstituted analogues, indicating enhanced crystallinity .
Bis-Benzotriazole Derivatives
- Compound X: The presence of two benzotriazole units increases steric bulk and electronic complexity. This structural feature may improve its efficacy as a coupling agent or in antimicrobial applications compared to mono-substituted derivatives .
Heterocycle-Substituted Analogues
- Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone: Replacing benzotriazole with 1,2,4-triazole alters electronic properties and reactivity.
Comparison of Yields
Key Insight: The yield of Compound X is expected to be lower than mono-substituted derivatives due to the complexity of introducing a second benzotriazole group.
Acyl Transfer Reactivity
- Compound X: Dual benzotriazole groups likely enhance its ability to act as a bifunctional acylating agent, enabling sequential reactions with nucleophiles (e.g., amines, alcohols).
- 1-Methanesulfonyl-1H-1,2,3-benzotriazole: A related reagent generates benzotriazolyl anions for acylations, but lacks the methanone linker, limiting its versatility in forming complex architectures .
Physical and Spectral Properties
Note: Compound X’s NMR spectrum would likely show distinct aromatic signals for the two benzotriazole groups (δ 7.8–8.5) and a carbonyl peak near δ 190 ppm.
Biological Activity
The compound 1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. Benzotriazole derivatives have been extensively studied for their potential in medicinal chemistry due to their antimicrobial, antifungal, antiviral, and anticancer properties. This article aims to summarize the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure consists of two benzotriazole moieties linked to a phenyl group via a carbonyl connection. The presence of multiple heterocycles enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzotriazole derivatives. For instance:
- Compounds containing the benzotriazole ring have shown significant activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) strains .
- The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
Antifungal Activity
Benzotriazole derivatives have also been investigated for antifungal properties:
- Studies demonstrated that certain benzotriazole compounds displayed potent activity against Candida albicans and Aspergillus niger , with MIC values ranging from 1.6 μg/ml to 25 μg/ml .
- The introduction of hydrophobic groups on the benzotriazole ring significantly enhanced antifungal activity .
Antiviral Activity
Research indicates that benzotriazole derivatives may possess antiviral properties:
- Some compounds showed promising results in inhibiting viral replication in vitro. For example, derivatives were tested against various viruses and demonstrated dose-dependent inhibition .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has gained attention:
- Certain studies reported that these compounds could induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzotriazole derivatives:
- Substituents on the benzotriazole ring significantly influence bioactivity. For example, electron-withdrawing groups tend to enhance antimicrobial potency while bulky hydrophobic groups improve antifungal efficacy .
Case Studies
Several case studies illustrate the biological activity of related benzotriazole compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Shi et al., 2007 | Benzotriazole Derivative | Antimicrobial | Effective against MRSA with MIC values 12.5–25 μg/mL |
| Carta et al., 2014 | Benzotriazole Analogs | Antifungal | MICs on Candida spp. ranged from 1.6 μg/ml to 25 μg/ml |
| PMC Article, 2014 | Various Benzotriazoles | Antiviral | Inhibition of viral replication observed in vitro |
Q & A
Q. What are the optimized synthetic routes for preparing 1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone?
A scalable method involves reacting carboxylic acid derivatives with 1H-benzotriazole in the presence of trifluoroacetic anhydride (TFAA) as an activating agent. For example, a gram-scale synthesis uses TFAA (1.0 equiv.) and dry dichloromethane (DCM) as the solvent. After 15 minutes of activation, 1H-benzotriazole (2.5 equiv.) is added, and the mixture is stirred at room temperature for 3 hours. The product is purified via flash column chromatography (SiO₂, 0–15% ethyl acetate/hexane), yielding ~91% purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Thin-layer chromatography (TLC) is used for reaction monitoring, while gas chromatography (GC) ensures purity. Recrystallization from ethanol/chloroform (1:1) is effective for removing impurities. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .
Q. What solvents and reaction conditions minimize side-product formation during synthesis?
Anhydrous solvents like DCM or ethanol reduce hydrolysis of reactive intermediates. Refluxing in ethanol with hydrazine hydrate (80%) under inert atmospheres (e.g., nitrogen) prevents oxidation. Catalytic bases (e.g., piperidine) enhance reaction efficiency in analogous systems .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Density functional theory (DFT) calculations model the electron density distribution at the carbonyl and benzotriazole moieties, identifying reactive sites. For example, Fukui indices can highlight electrophilic regions susceptible to nucleophilic attack. Molecular docking studies further predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities .
Q. What strategies resolve contradictions in crystallographic data for derivatives with similar benzotriazole scaffolds?
Twinned or low-resolution data can be refined using SHELXL’s TWIN/BASF commands. For ambiguous electron density, omit maps and Hirshfeld surface analysis distinguish disorder from true bonding. Comparing experimental XRD data with computational models (e.g., Mercury software) validates structural assignments .
Q. How do electronic effects of substituents influence the stability of intermediates in multi-step syntheses?
Electron-withdrawing groups (e.g., nitro, carbonyl) stabilize intermediates via resonance, while electron-donating groups (e.g., methoxy) increase susceptibility to nucleophilic attack. Ultraviolet-visible (UV-Vis) spectroscopy tracks solvatochromic shifts, correlating substituent effects with conjugation patterns. Time-dependent DFT (TD-DFT) simulations provide quantitative insights into excited-state behavior .
Q. What analytical techniques are critical for characterizing by-products in complex reaction mixtures?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies low-abundance by-products. Differential scanning calorimetry (DSC) detects polymorphic impurities. For unresolved peaks in NMR, 2D techniques (e.g., COSY, HSQC) elucidate connectivity in overlapping signals .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in reported yields for analogous benzotriazole derivatives?
Systematically vary reaction parameters (temperature, stoichiometry, solvent polarity) and analyze outcomes via Design of Experiments (DoE) software. Contradictions often arise from unoptimized conditions or impurities in starting materials. Cross-validate results with independent synthetic protocols (e.g., microwave-assisted vs. reflux methods) .
Q. What experimental controls are essential when studying the biological activity of this compound?
Include negative controls (solvent-only) and positive controls (e.g., known enzyme inhibitors). For cytotoxicity assays, use cell lines with validated sensitivity profiles. Confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
